Cas no 36378-61-7 (Pirimiphos-ethyl O-analog)

Pirimiphos-ethyl O-analog structure
Pirimiphos-ethyl O-analog structure
Product Name:Pirimiphos-ethyl O-analog
CAS No:36378-61-7
MF:C13H24N3O4P
MW:317.321124076843
CID:310238
PubChem ID:181476
Update Time:2025-04-19

Pirimiphos-ethyl O-analog Chemical and Physical Properties

Names and Identifiers

    • Phosphoric acid,2-(diethylamino)-6-methyl-4-pyrimidinyl diethyl ester
    • [2-(diethylamino)-6-methylpyrimidin-4-yl] diethyl phosphate
    • Pirimiphos-ethyl-oxon
    • (2-Diethylamino-6-methylpyrimidin-4-yl) diethyl phosphate
    • 2-(Diethylamino)-6-methyl-4-pyrimidinyl diethyl phosphate
    • Pirimiphos-ethyl O-analog
    • SCHEMBL5933896
    • 36378-61-7
    • DTXSID0042298
    • WSPIMFPJZBRGMD-UHFFFAOYSA-N
    • NS00126443
    • Q7EI95045G
    • Phosphoric acid, 2-(diethylamino)-6-methyl-4-pyrimidinyl diethyl ester
    • UNII-Q7EI95045G
    • Pirimifos ethyl oxon
    • Q27287082
    • Inchi: 1S/C13H24N3O4P/c1-6-16(7-2)13-14-11(5)10-12(15-13)20-21(17,18-8-3)19-9-4/h10H,6-9H2,1-5H3
    • InChI Key: WSPIMFPJZBRGMD-UHFFFAOYSA-N
    • SMILES: P(=O)(OCC)(OCC)OC1=CC(C)=NC(=N1)N(CC)CC

Computed Properties

  • Exact Mass: 317.15000
  • Monoisotopic Mass: 317.15044325g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 9
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 73.8Ų

Experimental Properties

  • Color/Form: Colorless oily liquid, industrial product with light yellow
  • PSA: 83.59000
  • LogP: 3.19110
  • Solubility: Soluble in ethyl acetate\ethanol\acetone\toluene\acetonitrile\Ether\benzene\Dichloroethane and other organic solvents.Heat or acid\Alkali Societydecomposition.
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